tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18F2N2O2 and its molecular weight is 236.263. The purity is usually 95%.
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Scientific Research Applications
Cardioprotective Agents
The discovery of malonyl-CoA decarboxylase inhibitors highlights the application of tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate derivatives in developing cardioprotective agents. These inhibitors, including compounds like CBM-301940, have shown to significantly enhance cardiac efficiency and function in ischemia/reperfusion models, suggesting potential for treating ischemic heart diseases (Cheng et al., 2006).
Antibacterial Agents
Research on fluoronaphthyridines as antibacterial agents demonstrates the utility of this compound in synthesizing compounds with significant antibacterial activity. These studies have contributed to the identification of promising candidates for therapeutic agents with improved efficacy (Bouzard et al., 1992).
Structural and Synthetic Chemistry
The synthesis and characterization of derivatives, including their thermal, X-ray, and DFT analyses, illustrate the role of this compound in advancing the field of structural and synthetic chemistry. These studies provide insights into the molecular and crystal structures of related compounds, facilitating the development of new synthetic methods and materials (Çolak et al., 2021).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, derived from this compound, serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. This methodology is pivotal for synthesizing enantioenriched amines, amino acids, and amino alcohols, highlighting its importance in pharmaceutical and organic chemistry (Ellman et al., 2002).
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential biological activity, given the known activity of many piperidine derivatives. Additionally, further studies could investigate the influence of the tert-butyl and difluoro groups on the compound’s reactivity and properties .
Properties
IUPAC Name |
tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFQRFDPXSAJPK-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.